molecular formula C20H17NO3S2 B491734 N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide CAS No. 518053-48-0

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide

Cat. No. B491734
CAS RN: 518053-48-0
M. Wt: 383.5g/mol
InChI Key: QIPCCYABVFBQJH-UHFFFAOYSA-N
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Description

“N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The benzofuran and thiophene rings would contribute to the aromaticity of the molecule, while the sulfonamide group would likely be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar sulfonamide group. Its melting and boiling points would depend on factors such as the size and shape of the molecule, as well as the types of intermolecular forces present .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Preparation and UV Absorption Spectra : This compound has been synthesized through the condensation of α-naphthol with 2-chlorocyclohexanone, leading to a tetrahydronaphtho benzofuran which can be dehydrogenated with selenium to form naphtho[1,2-b]-benzofuran. The UV absorption spectra of such compounds have been studied in detail (Campaigne & Osborn, 1968).

  • Synthesis via Ambident Alkylation : The compound can be synthesized through the reaction of 1-naphthol with 2-chlorocyclohexanone. This method illustrates the ambident alkylation at the 2- and 4-positions of 1-naphthol (Campaigne & Weddleton, 1986).

  • Synthesis of Tricyclic Derivatives : The synthesis of tetrahydronaphtho[2,3-b]furan-3(2H)-one and related compounds have been described, showing the potential for synthesizing complex tricyclic structures (Palmer & Scollick, 1968).

Pharmaceutical Research

  • Pharmacological Characterization : A compound, A-80426, structurally related to tetrahydronaphtho[1,2-b][1]benzofuran, was developed as a novel antidepressant combining α-2 antagonism with 5-HT uptake inhibition, showing potential utility in depression treatment (Meyer et al., 1995).

  • Cytotoxic Activity and NADH Oxidase Inhibition : A series of related compounds demonstrated cytotoxic activity on leukemic cells and the ability to inhibit a tumor cell-specific NADH oxidase activity (Alonso et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel compound that has not been widely studied. Its effects would likely depend on the specific context in which it is used .

properties

IUPAC Name

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c22-26(23,19-10-5-11-25-19)21-17-12-16-14-7-3-4-9-18(14)24-20(16)15-8-2-1-6-13(15)17/h1-2,5-6,8,10-12,21H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPCCYABVFBQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide

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